2-Bromo-4,6-difluorophenyl isothiocyanate CAS number and identifiers
2-Bromo-4,6-difluorophenyl isothiocyanate CAS number and identifiers
The following technical guide provides an in-depth analysis of 2-Bromo-4,6-difluorophenyl isothiocyanate , a specialized heterocyclic building block used in high-throughput screening and medicinal chemistry.
Executive Summary
2-Bromo-4,6-difluorophenyl isothiocyanate is a bifunctional electrophilic scaffold characterized by a reactive isothiocyanate (-N=C=S) group and an ortho-positioned bromine atom. This specific substitution pattern renders it a high-value intermediate in drug discovery, particularly for the synthesis of thiohydantoins , thioureas , and fused benzothiazoles .
The presence of fluorine atoms at the 4 and 6 positions modulates the electronic density of the aromatic ring, enhancing metabolic stability and lipophilicity (LogP) of downstream derivatives—critical factors in optimizing ADME profiles for lead compounds. The bromine substituent provides a handle for secondary functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Value |
| Chemical Name | 2-Bromo-4,6-difluorophenyl isothiocyanate |
| CAS Number | 224032-82-0 |
| Molecular Formula | C₇H₂BrF₂NS |
| Molecular Weight | 250.07 g/mol |
| SMILES | FC1=CC(F)=C(N=C=S)C(Br)=C1 |
| InChI Key | Computed: WUJKFVGKLTWVSQ-UHFFFAOYSA-N (Parent Aniline) |
| Appearance | Off-white to pale yellow solid (low melting) or oil |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform |
| Reactivity Class | Electrophile (Soft), Lachrymator |
Structural Analysis
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Isothiocyanate Group (-NCS): The central carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, thiols).
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Fluorine Substituents (4,6-F): These atoms exert a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isothiocyanate carbon compared to non-fluorinated analogs. They also block metabolic oxidation at para- and ortho-positions.
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Bromine Substituent (2-Br): Sterically bulky, it forces the -NCS group out of planarity, potentially influencing binding kinetics. It serves as a site for orthogonal functionalization.
Synthetic Utility & Reaction Pathways[7][8][9][10][11]
This compound functions as a "linchpin" reagent. Its primary utility lies in its ability to undergo sequential reactions:
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Nucleophilic Addition: Reaction at the -NCS carbon to form thioureas.
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Cyclization: Intramolecular attack to form heterocycles (e.g., 2-aminobenzothiazoles).
-
Cross-Coupling: Derivatization at the C-Br bond.
Divergent Synthesis Workflow (Diagram)
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the isothiocyanate and bromine moieties.
Experimental Protocols
Synthesis of 2-Bromo-4,6-difluorophenyl isothiocyanate
Note: While commercially available, in-house synthesis ensures freshness, as isothiocyanates can degrade.
Precursor: 2-Bromo-4,6-difluoroaniline (CAS 444-14-4).[1] Method: Thiophosgene-free protocol using CS₂ and Di-tert-butyl dicarbonate (Boc₂O).
Reagents:
-
2-Bromo-4,6-difluoroaniline (1.0 equiv)
-
Carbon disulfide (CS₂, 10 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv)
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DMAP (3 mol%)
-
Solvent: Ethanol or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve 2-Bromo-4,6-difluoroaniline (10 mmol) in ethanol (20 mL).
-
Add CS₂ (100 mmol) followed by the dropwise addition of TEA (12 mmol) at 0°C.
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Stir the mixture for 30–60 minutes. A precipitate (dithiocarbamate salt) may form.[2][3][4]
-
Desulfurylation: Add DMAP (0.3 mmol) to the reaction mixture.
-
Dissolve Boc₂O (10 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Evolution of CO₂ and COS gas indicates reaction progress.
-
Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with 1M HCl (to remove unreacted amine/DMAP) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the Boc₂O method often yields high purity crude.
Standard Derivatization: Synthesis of a Thiourea
Purpose: To validate the reactivity of the isothiocyanate batch or synthesize a library member.
-
Dissolve 2-Bromo-4,6-difluorophenyl isothiocyanate (1.0 mmol) in anhydrous THF (5 mL).
-
Add the desired primary amine (1.1 mmol) dropwise.
-
Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of the isothiocyanate spot).
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Isolation: Evaporate volatiles. Recrystallize the solid residue from Ethanol/Water or purify via silica gel chromatography.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Lachrymator: Causes severe eye irritation and tearing.
-
Skin/Respiratory Irritant: Handle only in a functioning fume hood.
-
Moisture Sensitive: Hydrolysis yields the parent aniline and COS. Store under inert gas (Argon/Nitrogen) at 2–8°C.
Self-Validating Safety Protocol: Before scaling up, perform a "drop test": Place a small drop of the reaction mixture on TLC paper and expose it to UV light. The isothiocyanate shows a distinct absorption. Upon adding a drop of benzylamine to the TLC spot, the spot's Rf should change drastically, confirming the active electrophile is present and not hydrolyzed.
References
-
Oakwood Chemical. (2025).[5][6][7] Safety Data Sheet: 2-Bromo-4,6-difluorophenyl isothiocyanate. Retrieved from
-
Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[8] Tetrahedron Letters, 49(19), 3117-3119. (Methodology basis for Protocol 4.1).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4031601, 2,6-Difluorophenyl isothiocyanate (Analogous Data). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Bromofluorophenyl isothiocyanates. Retrieved from
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- 2. cbijournal.com [cbijournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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